Welcome to the BenchChem Online Store!
molecular formula C8H6N2O B8757693 5-Formyl-3-methyl-2-pyridinecarbonitrile

5-Formyl-3-methyl-2-pyridinecarbonitrile

Cat. No. B8757693
M. Wt: 146.15 g/mol
InChI Key: HZHLVEBNYZCFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08097628B2

Procedure details

MnO2 (165 mg, 1.903 mmol) was added to a solution of 5-(hydroxymethyl)-3-methyl-2-pyridinecarbonitrile (28.2 mg, 0.190 mmol) in DCM (2 ml) at rt and the mixture was stirred at that temperature overnight. LCMS showed the starting material was gone. The solids were filtered off and the solvent evaporated. 5-Formyl-3-methyl-2-pyridinecarbonitrile (20.2 mg) was obtained impure. It was used in the next step without prior purification.
Quantity
28.2 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
165 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH3:11])[C:6]([C:9]#[N:10])=[N:7][CH:8]=1>C(Cl)Cl.O=[Mn]=O>[CH:2]([C:3]1[CH:4]=[C:5]([CH3:11])[C:6]([C:9]#[N:10])=[N:7][CH:8]=1)=[O:1]

Inputs

Step One
Name
Quantity
28.2 mg
Type
reactant
Smiles
OCC=1C=C(C(=NC1)C#N)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
165 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at that temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C=1C=C(C(=NC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 mg
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.